

# Spectroscopic data for 3,5-Dibromo-4-methoxybenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Dibromo-4-methoxybenzoic acid

Cat. No.: B1363588

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An In-Depth Technical Guide to the Spectroscopic Data of **3,5-Dibromo-4-methoxybenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromo-4-methoxybenzoic acid**, a compound of interest in organic synthesis and potential pharmaceutical applications. The following sections detail its spectral characteristics and the methodologies for their acquisition.

## Spectroscopic Data Summary

The structural characterization of **3,5-Dibromo-4-methoxybenzoic acid** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data obtained from these techniques are summarized below.

## Table 1: <sup>1</sup>H NMR Spectral Data of 3,5-Dibromo-4-methoxybenzoic acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~13.0 - 11.0	Singlet (broad)	1H	-COOH
~8.2	Singlet	2H	Ar-H
~3.9	Singlet	3H	-OCH <sub>3</sub>

Note: Predicted chemical shifts based on typical values for similar structures.

**Table 2:  $^{13}\text{C}$  NMR Spectral Data of 3,5-Dibromo-4-methoxybenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	-COOH
~158	C-OCH <sub>3</sub>
~138	C-H
~132	C-COOH
~115	C-Br
~60	-OCH <sub>3</sub>

Note: Predicted chemical shifts based on typical values for similar structures.

**Table 3: Key IR Absorption Bands for 3,5-Dibromo-4-methoxybenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
~3300 - 2500	Broad	O-H	Stretching
~1710	Strong	C=O	Stretching
~1600, ~1470	Medium-Strong	C=C	Aromatic Ring Stretching
~1250	Strong	C-O	Asymmetric Stretching (Aryl Ether)
~1050	Medium	C-O	Symmetric Stretching (Aryl Ether)
~700	Strong	C-Br	Stretching

Note: Predicted absorption bands based on characteristic frequencies for the functional groups present.

## Table 4: Mass Spectrometry Data for 3,5-Dibromo-4-methoxybenzoic acid

m/z	Relative Intensity (%)	Assignment
308, 310, 312	Variable	[M] <sup>+</sup> (Molecular Ion)
293, 295, 297	Variable	[M-CH <sub>3</sub> ] <sup>+</sup>
265, 267, 269	Variable	[M-COOH] <sup>+</sup>

Note: Predicted fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3,5-Dibromo-4-methoxybenzoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm).
- $^1\text{H}$  NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.
- Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

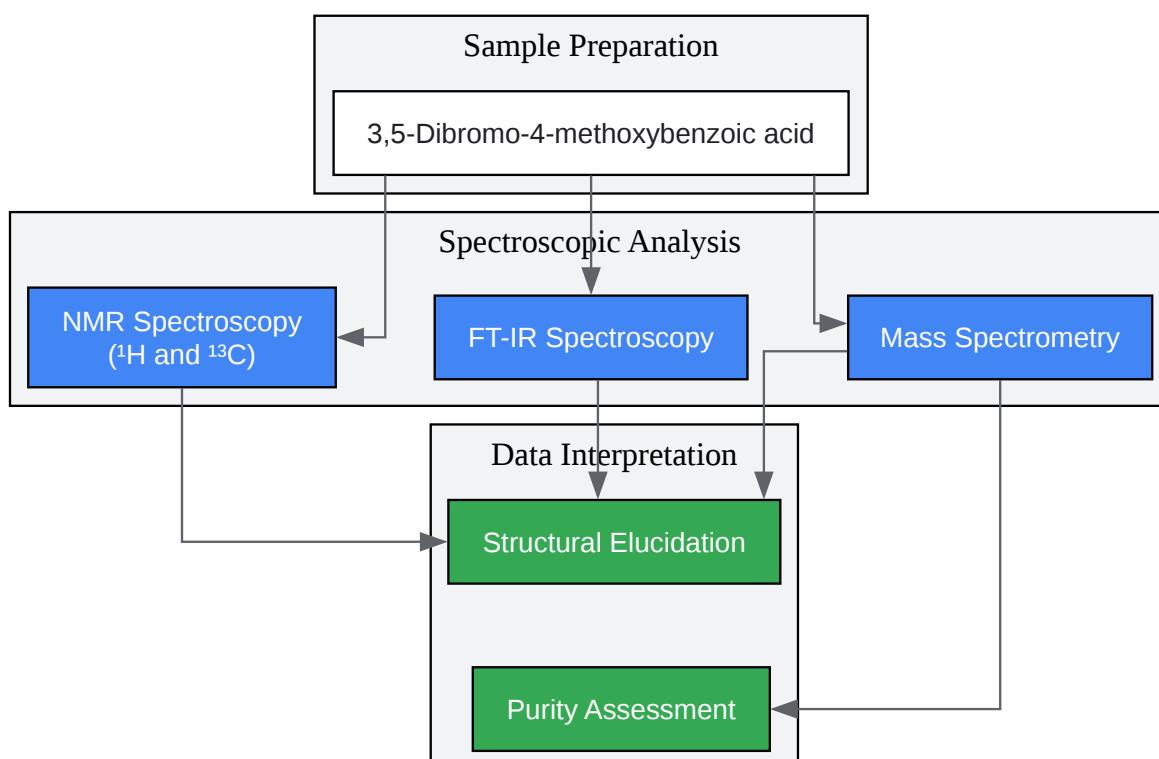
## Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for ionization, where the sample is bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of **3,5-Dibromo-4-methoxybenzoic acid** is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)